Folex Pfs
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Overview
Description
Preparation Methods
Methotrexate is synthesized through a multi-step process involving the condensation of 4-amino-4-deoxy-N10-methylpteroic acid with L-glutamic acid. The reaction conditions typically involve the use of strong acids or bases and high temperatures to facilitate the formation of the desired product . Industrial production methods often involve large-scale synthesis in controlled environments to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Methotrexate undergoes various chemical reactions, including:
Oxidation: Methotrexate can be oxidized to form 7-hydroxy methotrexate, a less active metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Methotrexate can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions are typically less active metabolites or derivatives of methotrexate .
Scientific Research Applications
Methotrexate has a wide range of scientific research applications, including:
Mechanism of Action
Methotrexate exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate. This inhibition leads to a decrease in the production of thymidylate and purine nucleotides, which are essential for DNA synthesis and repair . As a result, methotrexate effectively slows down or stops the proliferation of rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Methotrexate is often compared with other antimetabolites, such as:
Ibrance (palbociclib): A CDK4/6 inhibitor used to treat advanced or metastatic hormone-receptor-positive breast cancer.
Enhertu (fam-trastuzumab deruxtecan): Used for metastatic breast cancer and other cancers.
Methotrexate is unique in its ability to inhibit dihydrofolate reductase, making it particularly effective in treating certain types of cancer and autoimmune diseases .
Properties
IUPAC Name |
sodium;4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5.Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBBTCORRZMASO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N8NaO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.